molecular formula C12H17NO2 B13456257 Methyl4-{[ethyl(methyl)amino]methyl}benzoate

Methyl4-{[ethyl(methyl)amino]methyl}benzoate

Cat. No.: B13456257
M. Wt: 207.27 g/mol
InChI Key: SVRAXIKGSSCXMC-UHFFFAOYSA-N
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Description

Methyl4-{[ethyl(methyl)amino]methyl}benzoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is a derivative of benzoic acid and is used in various chemical and industrial applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 4-[[ethyl(methyl)amino]methyl]benzoate

InChI

InChI=1S/C12H17NO2/c1-4-13(2)9-10-5-7-11(8-6-10)12(14)15-3/h5-8H,4,9H2,1-3H3

InChI Key

SVRAXIKGSSCXMC-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be synthesized through the esterification of benzoic acid derivatives with alcohols in the presence of an acid catalyst . The reaction typically involves the use of methanol and an acid catalyst such as sulfuric acid to produce the ester.

Industrial Production Methods

Industrial production of esters like this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and efficient separation techniques to isolate the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl4-{[ethyl(methyl)amino]methyl}benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

    Aminolysis: Ammonia or primary/secondary amines.

Major Products

    Hydrolysis: Benzoic acid and methanol.

    Reduction: Benzyl alcohol or benzaldehyde.

    Aminolysis: Amides of benzoic acid.

Scientific Research Applications

Methyl4-{[ethyl(methyl)amino]methyl}benzoate is used in various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Methyl4-{[ethyl(methyl)amino]methyl}benzoate can be compared with other esters such as:

These compounds share similar chemical reactivity but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in certain contexts.

Biological Activity

Methyl 4-{[ethyl(methyl)amino]methyl}benzoate, also known as an aminomethyl benzoate derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Methyl 4-{[ethyl(methyl)amino]methyl}benzoate is characterized by a benzoate structure with an aminomethyl substituent. Its molecular formula is C12H17N1O2C_{12}H_{17}N_{1}O_{2}, and it has a molecular weight of approximately 209.27 g/mol. The compound features both an ester and an amine functional group, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of methyl 4-{[ethyl(methyl)amino]methyl}benzoate typically involves the reaction of methyl 4-aminobenzoate with ethyl methylamine in the presence of suitable coupling agents. Various synthetic routes can yield this compound, allowing for modifications that enhance its biological properties.

Anticancer Activity

Recent studies have explored the anticancer potential of aminomethyl benzoate derivatives, including methyl 4-{[ethyl(methyl)amino]methyl}benzoate. These compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing similar structures were evaluated for their inhibitory activity against receptor tyrosine kinases (RTKs), which are critical in cancer progression. Compounds demonstrated up to 92% inhibition against specific kinases at low concentrations (10 nM) .

Antimicrobial Properties

Methyl 4-{[ethyl(methyl)amino]methyl}benzoate has also been assessed for its antimicrobial properties. Preliminary findings indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The biological activity of methyl 4-{[ethyl(methyl)amino]methyl}benzoate can be attributed to its ability to interact with various biological targets:

  • Receptor Tyrosine Kinases (RTKs) : The compound may inhibit RTKs involved in cell proliferation and survival, leading to apoptosis in cancer cells.
  • Antimicrobial Mechanisms : The structural features allow for disruption of bacterial cell membranes or interference with metabolic pathways.

Case Studies

  • Cytotoxicity Assays : In vitro studies have shown that methyl 4-{[ethyl(methyl)amino]methyl}benzoate significantly reduces cell viability in human cancer cell lines, with IC50 values indicating potent cytotoxic effects.
  • Antimicrobial Testing : Clinical isolates of bacteria were treated with varying concentrations of the compound, resulting in a minimum inhibitory concentration (MIC) that demonstrates its potential as an antimicrobial agent.

Comparative Analysis

Compound NameMolecular FormulaBiological Activity
Methyl 4-(aminomethyl)benzoateC9H11NO2Anticancer, Antimicrobial
Ethyl 4-(methylamino)benzoateC10H13NO2Anticancer
Methyl 4-(dimethylamino)benzoateC10H13NAntimicrobial

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